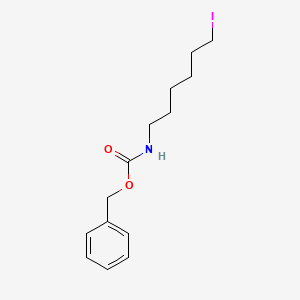

Benzyl N-(6-iodohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

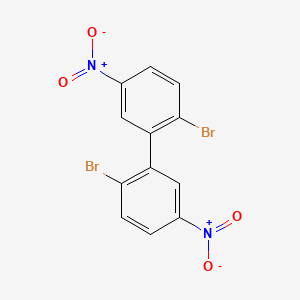

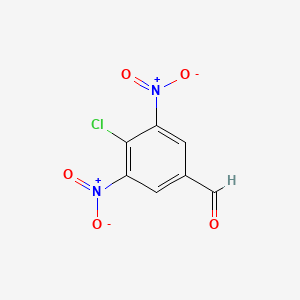

“Benzyl N-(6-iodohexyl)carbamate” is a chemical compound used in scientific research. It can be viewed as the ester of carbamic acid and benzyl alcohol . It has diverse applications, such as in drug synthesis and polymer chemistry.

Synthesis Analysis

The synthesis of Benzyl N-(6-iodohexyl)carbamate could potentially involve the reaction of benzyl chloroformate with ammonia . This compound can also be produced from benzyl carbamate, which is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis

The molecular formula of Benzyl N-(6-iodohexyl)carbamate is C14H20INO2 . It contains a total of 39 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Iodine atom .Chemical Reactions Analysis

Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis : This compound has been used in studies exploring catalytic processes. For example, its treatment with catalytic mixtures led to the formation of compounds with significant enantiomeric excess, an important aspect in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

Antibacterial Agents : Derivatives of benzyl carbamates, including Benzyl N-(6-iodohexyl)carbamate, have been evaluated for their antibacterial properties, particularly against Gram-positive bacteria. Some compounds in this category showed potent inhibitory activity against various bacterial strains (Liang et al., 2020).

Enzyme Inhibition : The compound has been a part of studies focusing on enzyme inhibition, such as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of conditions like Alzheimer's disease (Magar et al., 2021).

Drug Delivery Systems : Benzyl carbamates, including Benzyl N-(6-iodohexyl)carbamate, have been explored in the context of drug delivery systems. For instance, the development of prodrugs that undergo specific biochemical transformations to release the active drug (Greenwald et al., 1999).

Solar Energy Research : It has also been used in the development of novel ionic electrolytes for dye-sensitized solar cells, indicating its potential in renewable energy applications (Lee et al., 2009).

Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Borah & Phukan, 2013).

Eigenschaften

IUPAC Name |

benzyl N-(6-iodohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMMDRZPWSONAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552484 |

Source

|

| Record name | Benzyl (6-iodohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(6-iodohexyl)carbamate | |

CAS RN |

51224-11-4 |

Source

|

| Record name | Benzyl (6-iodohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

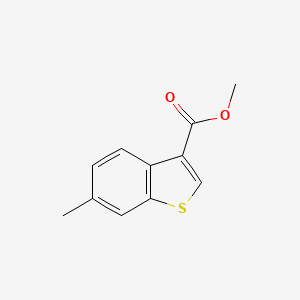

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)